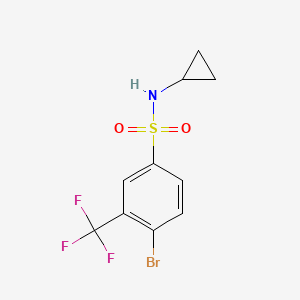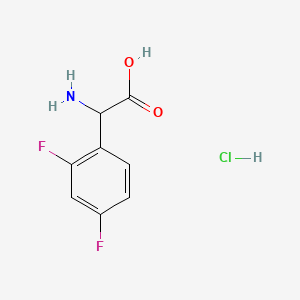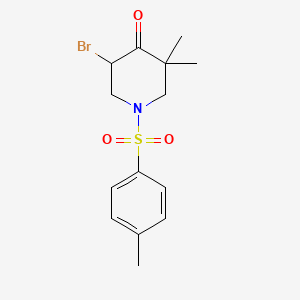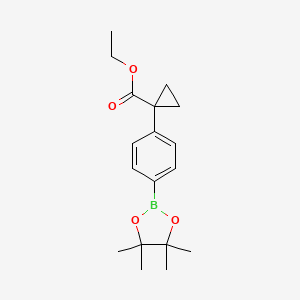
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate” is a chemical compound. It’s a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The compound is often used in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound might involve the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT . The exact structure would depend on the specific synthesis pathway and the conditions under which the compound was formed.Chemical Reactions Analysis
The compound, being a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, might undergo similar reactions. These include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its purity and the conditions under which it is stored. For instance, it is generally stored under an inert atmosphere at temperatures between 2-8°C . It is a solid or semi-solid or lump or liquid at normal temperatures .Aplicaciones Científicas De Investigación
Application in Cancer and Viral Infections Treatment
- Summary of the Application : This compound is used as a reagent in the preparation of triazolone compounds . These triazolone compounds have been identified as PPARα antagonists .
Application in Organic Synthesis
- Summary of the Application : This compound can be used as a reagent in the borylation of alkylbenzenes . The product of this reaction, pinacol benzyl boronate, is a useful intermediate in organic synthesis .
- Methods of Application or Experimental Procedures : The borylation reaction typically involves the use of a palladium catalyst . The specific conditions and parameters of the reaction would depend on the exact substrates and catalysts used.
- Results or Outcomes : The borylation of alkylbenzenes can lead to the formation of pinacol benzyl boronate . This compound is a versatile intermediate that can be used in various subsequent reactions in organic synthesis .
Application in Hydroboration Reactions
- Summary of the Application : This compound can be used in hydroboration reactions . Hydroboration is a method used to convert alkenes and alkynes into organoboranes, which are useful intermediates in organic synthesis .
- Methods of Application or Experimental Procedures : The hydroboration reaction typically involves the use of transition metal catalysts . The specific conditions and parameters of the reaction would depend on the exact substrates and catalysts used.
- Results or Outcomes : The hydroboration of alkyl or aryl alkynes and alkenes can lead to the formation of organoboranes . These compounds are versatile intermediates that can be used in various subsequent reactions in organic synthesis .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO4/c1-6-21-15(20)18(11-12-18)13-7-9-14(10-8-13)19-22-16(2,3)17(4,5)23-19/h7-10H,6,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSWTQGHMDIKPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682283 |
Source


|
| Record name | Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxylate | |
CAS RN |
1257213-52-7 |
Source


|
| Record name | Ethyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

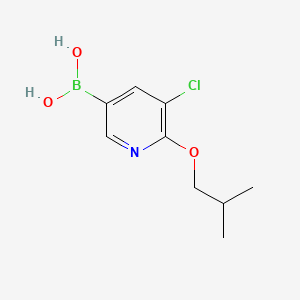
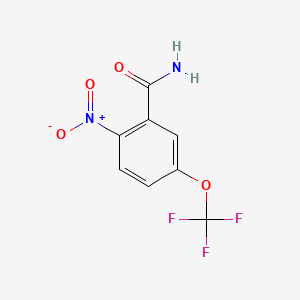
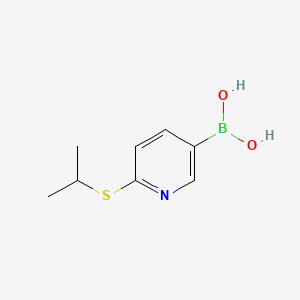
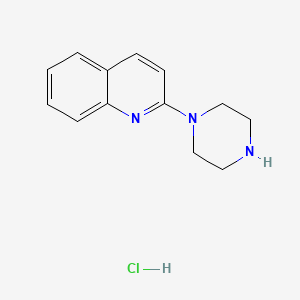
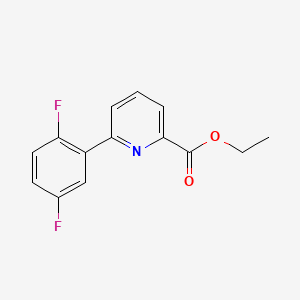
![4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile](/img/structure/B578331.png)
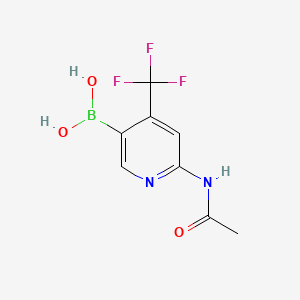
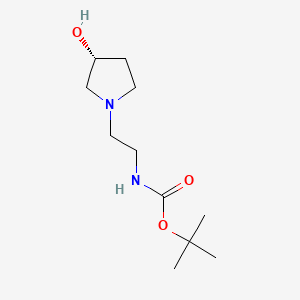
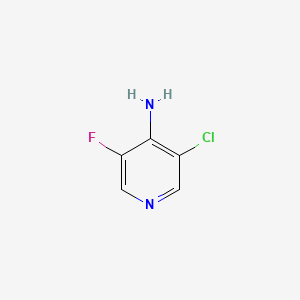
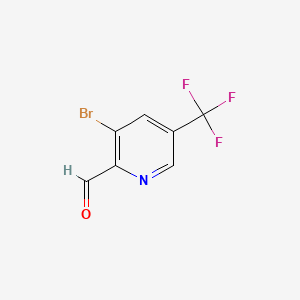
![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)
